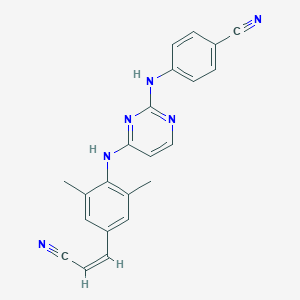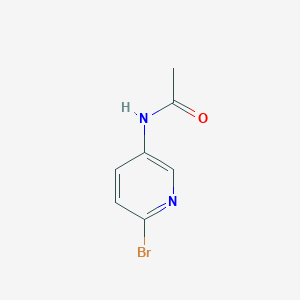![molecular formula C17H21NO B057914 (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 75110-91-7](/img/structure/B57914.png)
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in various physiological processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of cells and are involved in various physiological processes, including heart rate, blood pressure, and metabolism. When (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol binds to beta-adrenergic receptors, it stimulates the production of cyclic AMP, which activates various downstream signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol are diverse and depend on the tissue and receptor subtype being targeted. In the heart, this compound can increase heart rate and contractility, leading to increased cardiac output. In the lungs, it can relax bronchial smooth muscle, leading to bronchodilation. In skeletal muscle, it can increase glucose uptake and metabolism, leading to increased energy production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in lab experiments include its high selectivity for beta-adrenergic receptors, its well-characterized mechanism of action, and its ability to produce consistent and reproducible results. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are many future directions for research involving (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific receptor subtypes. Another area of interest is the use of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in the treatment of various diseases, including heart failure and asthma. Additionally, more research is needed to fully understand the downstream signaling pathways activated by this compound and their role in physiological processes.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol can be achieved through a multistep process. One of the most common methods is the reduction of benzyl cyanide with lithium aluminum hydride, followed by reductive amination with methylamine. The resulting intermediate is then resolved using chiral chromatography to obtain the desired enantiomer.
Applications De Recherche Scientifique
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is widely used in scientific research as a selective beta-adrenergic agonist. It has been shown to stimulate beta-adrenergic receptors in various tissues, including the heart, lungs, and skeletal muscle. This compound is commonly used in studies of cardiovascular physiology, respiratory physiology, and exercise physiology.
Propriétés
Numéro CAS |
75110-91-7 |
|---|---|
Nom du produit |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17+/m1/s1 |
Clé InChI |
KLNGFIBGXXNTLD-PBHICJAKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Synonymes |
Methyl 2-((4-Hydroxyphenyl)(phenyl)amino)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



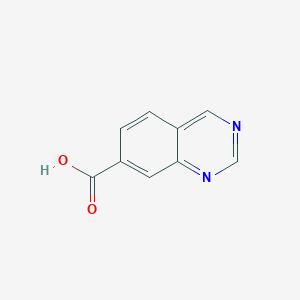
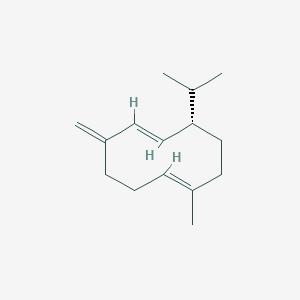
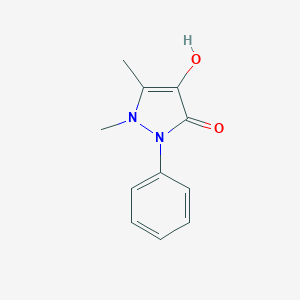
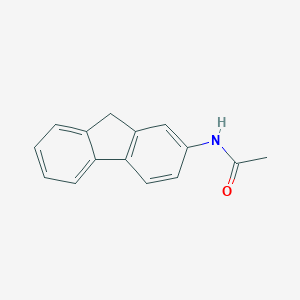
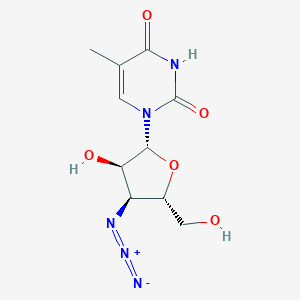
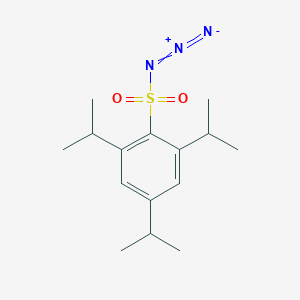
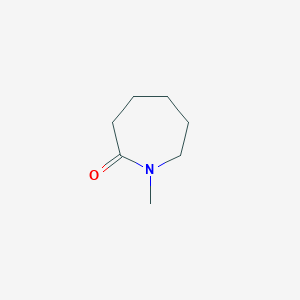
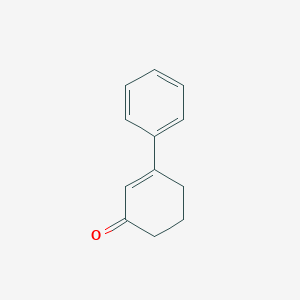
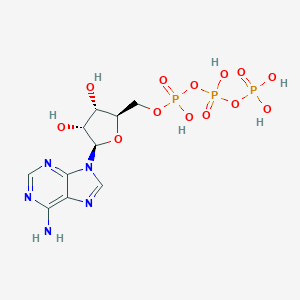
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
